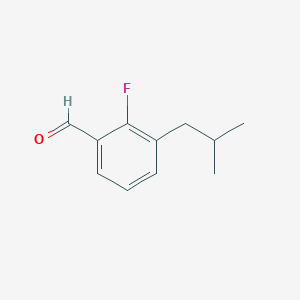

2-Fluoro-3-(2-methylpropyl)benzaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Fluoro-3-(2-methylpropyl)benzaldehyde is a chemical compound with the molecular formula C11H13FO. It is also known as alpha-Fluoroisobutyrylbenzaldehyde and is commonly used in scientific research for its unique properties.

Scientific Research Applications

Chemical Synthesis and Catalysis : Xiao-Yang Chen and E. J. Sorensen (2018) describe the use of palladium-catalyzed methods for the ortho C-H methylation and fluorination of benzaldehydes. This technique is important for the synthesis of complex molecules (Chen & Sorensen, 2018).

Material Science and Carbon Dioxide Adsorption : Guiyang Li, Biao Zhang, and Zhonggang Wang (2016) utilized benzaldehyde derivatives in the synthesis of microporous polyaminals. These materials show increased surface areas and enhanced carbon dioxide adsorption, highlighting their potential in environmental applications (Li, Zhang, & Wang, 2016).

Analytical Chemistry : S. C. Beale et al. (1989) developed 3-benzoyl-2-quinolinecarboxaldehyde as a fluorogenic reagent for high-sensitivity chromatographic analysis of primary amines. This highlights its role in sensitive detection techniques in analytical chemistry (Beale et al., 1989).

Biomedical Research : Tanumoy Dhawa et al. (2020) explored compounds like 4-methyl-2,6-diformylphenol derivatives as fluorescent chemosensors for pH. Such research has implications in distinguishing between normal cells and cancer cells, contributing to biomedical diagnostics (Dhawa et al., 2020).

Pharmacology and Drug Development : N. Lawrence et al. (2003) synthesized fluorinated benzaldehydes for use in the Wittig synthesis of fluoro-substituted stilbenes. These compounds, analogues of the anticancer drug combretastatins, demonstrate the role of fluorinated benzaldehydes in the development of new pharmacological agents (Lawrence et al., 2003).

Enzyme and Microbial Technology : F. R. Lauritsen and A. Lunding (1998) studied the bioconversion potential of the fungus Bjerkandera adusta using fluoro-labelled substrates, including fluorinated benzaldehydes. This research contributes to our understanding of novel halogenated aromatic compounds production (Lauritsen & Lunding, 1998).

properties

IUPAC Name |

2-fluoro-3-(2-methylpropyl)benzaldehyde |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13FO/c1-8(2)6-9-4-3-5-10(7-13)11(9)12/h3-5,7-8H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPJRFXXEORTMTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=C(C(=CC=C1)C=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13FO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

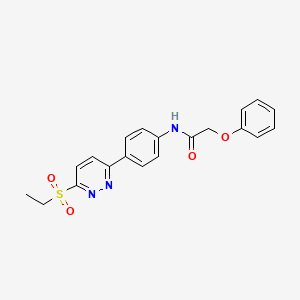

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2742966.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-acetamido-4,5-difluorophenyl)amino]acetamide](/img/structure/B2742969.png)

![3-(3-Methoxyphenyl)-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2742973.png)

![1-Bromo-2-chloro-4-[(2-methylpropan-2-yl)oxy]benzene](/img/structure/B2742975.png)

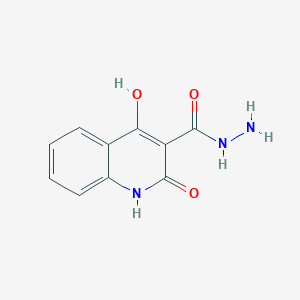

![8-amino-1,3-dimethylbenzo[g]pteridine-2,4(1H,3H)-dione](/img/structure/B2742977.png)

![N8-[(2H-1,3-benzodioxol-5-yl)methyl]-5-oxo-N3-[(oxolan-2-yl)methyl]-1-sulfanylidene-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3,8-dicarboxamide](/img/structure/B2742979.png)

![(Z)-2-(2,5-dimethoxybenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2742984.png)

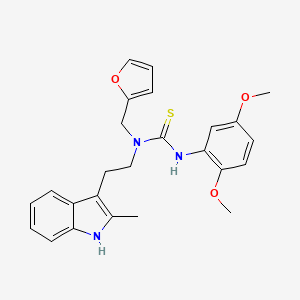

![methyl 4-[(3E)-3-[furan-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-4,5-dioxopyrrolidin-2-yl]benzoate](/img/structure/B2742986.png)